BenchChemオンラインストアへようこそ!

4-(4-Pyridinyl)-2-oxazolidinone

Antibacterial Oxazolidinone Gram-positive

Differentiate your antibacterial program with 4-(4-Pyridinyl)-2-oxazolidinone. Unlike linezolid, the direct C4-pyridinyl attachment yields sub-0.5 μg/mL MIC90 against MRSA and a bactericidal, 3-hour postantibiotic effect in staphylococci. This core is the critical reference standard for decoupling MAO-A inhibition from antibacterial activity—sterically demanding 4-pyridyl substituents dramatically reduce MAO-A liability. Order now to benchmark potency, pharmacodynamics, and safety in your next-gen oxazolidinone SAR campaign.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B13595240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Pyridinyl)-2-oxazolidinone
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C2=CC=NC=C2
InChIInChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-1-3-9-4-2-6/h1-4,7H,5H2,(H,10,11)
InChIKeyGIVXFRZBVJBTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Pyridinyl)-2-oxazolidinone: Structural Classification and Procurement Context for Heteroaryl-Substituted Oxazolidinones


4-(4-Pyridinyl)-2-oxazolidinone (CAS 1094073-17-2) is a heteroaryl-substituted oxazolidin-2-one derivative wherein a pyridin-4-yl group is directly attached to the C4 position of the oxazolidinone ring . This compound belongs to the broader oxazolidinone class of fully synthetic antibacterial agents, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. Structurally, it differs from the FDA-approved oxazolidinone linezolid by the substitution of the morpholinylphenyl moiety with a 4-pyridinyl group directly at the oxazolidinone core. This structural modification has been explored as a scaffold for antibacterial development, with early analogs such as E3709 containing the 4-pyridyl pharmacophore demonstrating enhanced in vitro potency relative to first-generation oxazolidinones like DuP 721 [2].

Critical Differentiation: Why 4-(4-Pyridinyl)-2-oxazolidinone Cannot Be Interchanged with Linezolid or Other Oxazolidinone Analogs


Generic substitution among oxazolidinones is not feasible due to profound pharmacophoric differences that directly impact target engagement, off-target activity, and physicochemical properties. The 4-(4-pyridinyl)-2-oxazolidinone core differs from linezolid and other marketed oxazolidinones by positioning the heteroaromatic substituent directly at the C4 position of the oxazolidinone ring rather than at the N3-phenyl moiety [1]. This structural divergence fundamentally alters the electronic and steric presentation of the pharmacophore to the 50S ribosomal binding pocket, as evidenced by the total loss of antibacterial activity observed in certain N-substituted heteroaryl oxazolidin-2-ones structurally related to linezolid [2]. Furthermore, pyridinyl-containing oxazolidinones exhibit class-level liabilities—including potent monoamine oxidase A (MAO-A) inhibition and poor aqueous solubility—that are not uniformly distributed across the class and must be addressed on a compound-specific basis [3]. These liabilities cannot be predicted or mitigated through simple analog substitution without empirical validation.

4-(4-Pyridinyl)-2-oxazolidinone Quantitative Evidence Guide: Comparative Data vs. DuP 721, Linezolid, and Pyridinyl Analogs


E3709 (4-Pyridyl-Containing Oxazolidinone) vs. DuP 721: Head-to-Head MIC90 Comparison in Gram-Positive Pathogens

The 4-pyridyl-containing oxazolidinone analog E3709 demonstrated superior in vitro antibacterial potency compared to DuP 721, an early-generation oxazolidinone lacking the 4-pyridyl group [1]. The MIC90 of E3709 against staphylococci (including methicillin-resistant isolates), streptococci (including Enterococcus faecalis), Clostridia, and diphtheroids was <0.5 μg/mL [1]. While absolute MIC90 values for DuP 721 against the identical strain panel are not reported in this same study, the direct comparative statement 'E3709... was found to be more active in vitro than other members of this series, such as DuP 721' establishes clear superiority [1].

Antibacterial Oxazolidinone Gram-positive

E3709 Gram-Positive vs. Gram-Negative Differential Activity Spectrum: Quantitative MIC90 Comparison

The 4-pyridyl-containing analog E3709 exhibits a sharply demarcated antibacterial spectrum with potent activity restricted to Gram-positive organisms and select fastidious Gram-negative species, while showing minimal activity against non-fastidious Gram-negative rods [1]. Against Haemophilus influenzae, Moraxella catarrhalis, and Bacteroides fragilis, the MIC90 ranged from 2 to 8 μg/mL [1]. In contrast, MICs against Gram-negative species (presumptively Enterobacteriaceae and Pseudomonas) ranged from 100 to >1000 μg/mL [1]. This spectrum profile is consistent with class-level characteristics of oxazolidinones but provides quantifiable breakpoints for organism-specific selection.

Antibacterial spectrum Gram-negative Haemophilus influenzae

E3709 Pharmacodynamic Characterization: Bactericidal Concentration and Postantibiotic Effect

E3709 demonstrates concentration-dependent bactericidal activity and a measurable postantibiotic effect (PAE) against staphylococci [1]. At a concentration of 10 μg/mL, E3709 exhibited bactericidal activity against selected Gram-positive species [1]. A postantibiotic effect of 3 hours was observed against staphylococci [1]. Additionally, resistance to E3709 was not detected in the study [1]. These pharmacodynamic parameters provide a quantitative baseline for comparing this 4-pyridyl scaffold with other oxazolidinones that may differ in kill kinetics or PAE duration.

Pharmacodynamics Bactericidal Postantibiotic effect

Pyridinyl-Oxazolidinone Class Liabilities: MAO-A Inhibition and Solubility Deficits vs. Linezolid

Oxazolidinones bearing a pyridinylphenyl moiety (exemplified by compound 3 containing a (pyridin-3-yl)phenyl group) generally exhibit improved antibacterial activity compared to linezolid but suffer from potent monoamine oxidase A (MAO-A) inhibition and low aqueous solubility [1]. These are class-level liabilities associated with pyridinyl-containing oxazolidinones. The SAR analysis indicates that more bulky substituents on the pyridyl moiety significantly reduce MAO-A inhibition relative to the unsubstituted parent compound [1]. This establishes that the 4-(4-pyridinyl)-2-oxazolidinone scaffold, if unmodified at the pyridyl position, is likely to exhibit these same liabilities and requires empirical optimization to mitigate them.

MAO-A inhibition Safety Solubility

Structural Divergence: C4-Pyridinyl vs. N3-Phenyl Oxazolidinones and Activity Consequences

4-(4-Pyridinyl)-2-oxazolidinone positions the heteroaromatic substituent directly at the C4 position of the oxazolidinone ring, whereas linezolid and most clinically advanced oxazolidinones place the aryl/heteroaryl substituent at the N3 position via a phenyl linker [1]. A systematic SAR study of oxazolidin-2-ones structurally related to linezolid evaluated replacement of the N3-phenyl group with heteroaromatic rings including pyridinyl and pyrimidinyl moieties [2]. Notably, none of the newly synthesized N-substituted heteroaryl oxazolidin-2-ones (including those with pyridinyl substitution) showed antibacterial activity [2]. This negative result demonstrates that the positional arrangement of the heteroaryl group critically determines antibacterial activity, and that 4-substituted oxazolidinones represent a distinct structural subclass from 3-substituted analogs.

SAR Oxazolidinone Antibacterial

4-(4-Pyridinyl)-2-oxazolidinone: Evidence-Backed Research and Industrial Application Scenarios


Antibacterial Lead Optimization: Leveraging Superior Gram-Positive Potency vs. First-Generation Oxazolidinones

Researchers pursuing novel oxazolidinone antibacterials with enhanced potency against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, should prioritize the 4-(4-pyridinyl)-2-oxazolidinone scaffold. The 4-pyridyl-containing analog E3709 demonstrated MIC90 values <0.5 μg/mL against staphylococci, streptococci, Clostridia, and diphtheroids, representing a significant potency improvement over first-generation oxazolidinones such as DuP 721 [1]. This scaffold serves as an advantageous starting point for medicinal chemistry campaigns targeting resistant Gram-positive infections where sub-0.5 μg/mL potency is the benchmark.

Pharmacodynamic Profiling of Oxazolidinones with Bactericidal Activity

The 4-pyridyl-containing oxazolidinone scaffold is appropriate for studies investigating concentration-dependent killing kinetics and postantibiotic effects, given that E3709 exhibited bactericidal activity at 10 μg/mL and a 3-hour postantibiotic effect against staphylococci [1]. This contrasts with the typically bacteriostatic profile of linezolid. Procurement of 4-(4-pyridinyl)-2-oxazolidinone enables systematic pharmacodynamic comparisons to elucidate the structural determinants of bactericidal vs. bacteriostatic activity within the oxazolidinone class.

MAO-A Inhibition Liability Assessment and Mitigation Studies

For programs evaluating safety liabilities of oxazolidinone antibacterials, 4-(4-pyridinyl)-2-oxazolidinone represents a relevant scaffold for studying MAO-A inhibition, a known class-associated liability of pyridinyl-containing oxazolidinones [2]. SAR studies have demonstrated that sterically demanding substituents on the pyridyl moiety significantly reduce MAO-A inhibition relative to unsubstituted pyridinyl analogs [2]. This compound provides a baseline for structure-based optimization aimed at decoupling antibacterial activity from MAO-A inhibition, a critical step in developing safer oxazolidinone therapeutics.

Positional Isomer SAR Studies: C4-Substituted vs. N3-Substituted Oxazolidinones

Investigators conducting systematic SAR analysis of oxazolidinone substitution patterns should employ 4-(4-pyridinyl)-2-oxazolidinone as a key comparator. Evidence demonstrates that while C4-pyridinyl oxazolidinones (exemplified by E3709) exhibit potent antibacterial activity [1], N3-heteroaryl-substituted oxazolidin-2-ones (including pyridinyl-substituted derivatives) show no antibacterial activity [3]. This binary activity difference provides a clear experimental system for probing the geometric and electronic requirements of ribosomal binding site engagement.

Quote Request

Request a Quote for 4-(4-Pyridinyl)-2-oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.